

A Comparative Analysis of Spexin-2 (53-70) and Galanin on Cardiovascular Homeostasis

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A detailed examination of two related neuropeptides reveals distinct cardiovascular signatures, offering potential avenues for targeted therapeutic development in cardiovascular diseases.

In the intricate landscape of cardiovascular regulation, the neuropeptides Spexin-2 and galanin have emerged as significant modulators. While structurally related and sharing common receptors, their effects on key cardiovascular parameters present a study in contrasts. This guide provides a comparative overview of the experimental data on Spexin-2 (53-70) and galanin, detailing their influence on heart rate, blood pressure, and vascular tone, along with the underlying signaling mechanisms and experimental methodologies.

Quantitative Comparison of Cardiovascular Effects

The following tables summarize the quantitative effects of Spexin-2 (53-70) and galanin on primary cardiovascular parameters as reported in preclinical studies. It is important to note that the data are compiled from various studies employing different experimental models and routes of administration, which may influence the observed outcomes.

Table 1: Effects on Heart Rate and Blood Pressure



Peptide	Species	Route of Administr ation	Dose	Change in Heart Rate	Change in Mean Arterial Pressure (MAP)	Citation
Spexin-2 (53-70)	Rat (conscious)	Intracerebr oventricula r	30 nmol	↓ 26 ± 9 bpm	No significant change	[1]
Galanin (1- 15)	Rat	Intracistern al	1 nmol	↑ ~12%	-	[2]
3 nmol	-	↑ ~ 10 %	[2]			
Human Galanin	Human	Intravenou s Infusion	33-132 pmol/kg/mi n	Dose- dependent increase	No change	[3]
Galanin	Cat (anesthetiz ed)	Intravenou s	6.2 nmol/kg	-	↓ (Fall in systemic blood pressure)	[4]

Table 2: Effects on Vascular Tone

Peptide	Model	Effect	Receptor(s) Implicated	Citation
Galanin	Murine Skin (in vivo)	Vasoconstriction (decreased cutaneous blood flow)	GalR2 and/or GalR3	[5]
Spexin-2 (53-70)	-	Data not available	-	

Signaling Pathways: A Tale of Two Peptides



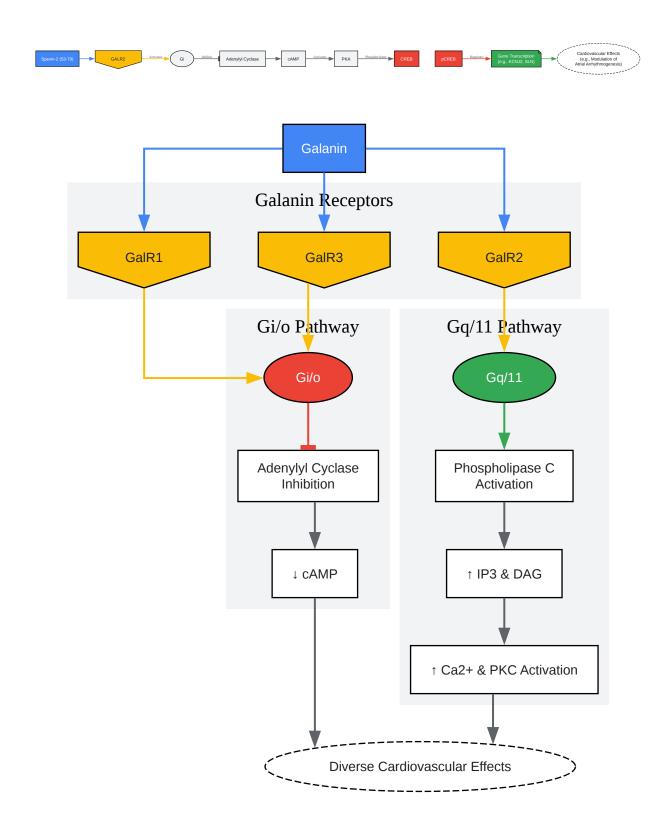




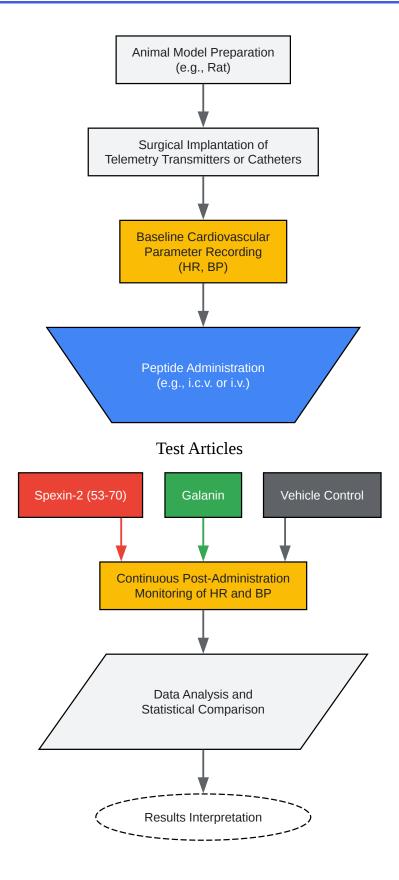
Spexin-2 and galanin exert their cardiovascular effects by binding to a family of G protein-coupled receptors (GPCRs), namely galanin receptors 1, 2, and 3 (GalR1, GalR2, GalR3). However, their receptor specificity and downstream signaling cascades differ significantly, leading to their distinct physiological effects.

Spexin-2 primarily acts as a ligand for GalR2 and GalR3[6]. In cardiomyocytes, the activation of GalR2 by spexin has been shown to inhibit the cAMP-responsive element binding protein (CREB) signaling pathway.[7][8] This pathway is implicated in the regulation of ion channels and calcium handling, and its modulation by spexin may play a role in preventing atrial fibrillation.[7][8]









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